5-Bromo-7-methyl-2,3-dihydrofuro-[2,3-f][1,4]benzodioxine-8-carboxylic acid
Overview
Description
Preparation Methods
The synthesis of 5-Bromo-7-methyl-2,3-dihydrofuro-[2,3-f][1,4]benzodioxine-8-carboxylic acid involves several steps. One common synthetic route includes the bromination of a precursor compound followed by cyclization and carboxylation reactions . The reaction conditions typically involve the use of bromine or a brominating agent, a suitable solvent, and controlled temperature conditions . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency .
Chemical Reactions Analysis
5-Bromo-7-methyl-2,3-dihydrofuro-[2,3-f][1,4]benzodioxine-8-carboxylic acid undergoes various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-Bromo-7-methyl-2,3-dihydrofuro-[2,3-f][1,4]benzodioxine-8-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-7-methyl-2,3-dihydrofuro-[2,3-f][1,4]benzodioxine-8-carboxylic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions . The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
5-Bromo-7-methyl-2,3-dihydrofuro-[2,3-f][1,4]benzodioxine-8-carboxylic acid can be compared with similar compounds such as:
Flindersine: A naturally occurring compound with similar structural features.
N-methylflindersine: Another related compound with slight modifications in its structure.
Haplamine: A compound with a similar core structure but different functional groups.
N-methylhaplamine: Similar to haplamine but with an additional methyl group.
Properties
IUPAC Name |
5-bromo-7-methyl-2,3-dihydrofuro[3,2-h][1,4]benzodioxine-8-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO5/c1-5-6-4-7(13)10-11(17-3-2-16-10)9(6)18-8(5)12(14)15/h4H,2-3H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKZMRLNUJAGPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C3C(=C(C=C12)Br)OCCO3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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